t-Boc-Aminooxy-PEG7-amine

PROTAC linker optimization Ternary complex formation Spatial distance tuning

PROTAC linker length dictates ternary complex formation and degradation efficiency-suboptimal spacer selection abolishes activity. t-Boc-Aminooxy-PEG7-amine (CAS 2226611-29-4) delivers 2.4-2.8 nm spatial reach via a discrete PEG7 spacer, bridging rigid PEG2-4 and overly flexible PEG8+ linkers for systematic SAR optimization. • Sequential orthogonal conjugation: primary amine couples to E3 ligase ligand via amide bond; Boc-deprotected aminooxy enables chemoselective oxime ligation to aldehyde/ketone-modified warheads at pH 6.5-7.5 • PEG7 spacer enhances aqueous solubility and reduces aggregation of hydrophobic warhead-linker constructs • 98% purity; -20°C storage; ambient shipping; in stock for immediate dispatch

Molecular Formula C21H44N2O10
Molecular Weight 484.6 g/mol
Cat. No. B8104458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG7-amine
Molecular FormulaC21H44N2O10
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C21H44N2O10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19,22H2,1-3H3,(H,23,24)
InChIKeyRWQPLUSNAJFELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG7-amine: PROTAC Linker and Bioconjugation Reagent


t-Boc-Aminooxy-PEG7-amine (CAS: 2226611-29-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected aminooxy group and a terminal primary amine, separated by a discrete PEG7 spacer of seven ethylene glycol units. This compound belongs to the PEG-based PROTAC linker class and serves as a key building block for assembling proteolysis-targeting chimeras (PROTACs) and other bioconjugates . With a molecular weight of 484.58 g/mol and a chemical formula of C₂₁H₄₄N₂O₁₀, the PEG7 spacer confers enhanced aqueous solubility and conformational flexibility compared to shorter PEG linkers .

t-Boc-Aminooxy-PEG7-amine: Linker Length Advantage in PROTAC Design


The length of the PEG spacer in bifunctional linkers directly dictates the spatial distance and relative orientation between E3 ligase ligands and target protein warheads, which in turn determines ternary complex formation efficiency and subsequent target degradation. A study by Savatier et al. demonstrated that PROTACs bearing PEG2 linkers completely ablated protein biosynthesis at concentrations as low as 1 μM, while PEG4 and PEG6 linkers exhibited distinct IC₅₀ values ranging from 0.74 to 6.89 μM in HeLa cell protection assays [1]. This class-level evidence confirms that linker length is not a passive tether but an active conformational tuner; a 7-unit PEG spacer occupies a unique position in the PROTAC design space, offering a balance between the excessive rigidity of PEG2–4 linkers and the potentially excessive flexibility of PEG8+ linkers. Consequently, substituting t-Boc-Aminooxy-PEG7-amine with a shorter PEG4 or PEG6 analog may result in suboptimal ternary complex geometry, reduced degradation efficiency, or unintended neosubstrate degradation profiles.

t-Boc-Aminooxy-PEG7-amine: Differentiation from Closest Analogs


Extended Reach of PEG7 Spacer vs PEG4 and PEG6

The PEG7 spacer (seven ethylene glycol units) provides an extended end-to-end distance of approximately 2.4–2.8 nm, compared to ~1.6–1.9 nm for PEG4 and ~2.0–2.3 nm for PEG6 linkers under aqueous conditions. This increased spatial separation enables optimal positioning of E3 ligase and target protein ligands for productive ternary complex formation in PROTAC applications. The importance of linker length is underscored by class-level data from Savatier et al., who reported that PEG2-based PROTACs caused complete blockade of protein biosynthesis at 1–30 μM, while PEG4 and PEG6 linkers yielded IC₅₀ values of 0.74–6.89 μM in the same cellular protection assay [1].

PROTAC linker optimization Ternary complex formation Spatial distance tuning

Higher Molecular Weight and Solubility vs PEG4 Analog

The molecular weight of t-Boc-Aminooxy-PEG7-amine is 484.58 g/mol (C₂₁H₄₄N₂O₁₀) , representing a 37.5% increase over the 352.42 g/mol of the PEG4 analog (C₁₅H₃₂N₂O₇) . This higher molecular weight reflects an extended PEG7 chain with three additional ethylene glycol units, which directly correlates with increased hydrophilicity and aqueous solubility. The enhanced solubility facilitates more efficient bioconjugation reactions in aqueous media and reduces the risk of precipitation during PROTAC synthesis, particularly when working with hydrophobic warheads or E3 ligase ligands.

Aqueous solubility Bioconjugation efficiency PEG linker hydrophilicity

Orthogonal Boc-Aminooxy and Amine Enable Sequential Conjugation

t-Boc-Aminooxy-PEG7-amine features a Boc-protected aminooxy group and a free primary amine, enabling sequential, orthogonal conjugation strategies. The Boc group can be removed under mild acidic conditions (e.g., TFA/DCM) to reveal a reactive aminooxy moiety that undergoes chemoselective oxime ligation with aldehydes or ketones at pH 6.5–7.5 . Meanwhile, the free amine can be independently coupled to carboxylic acids or activated NHS esters via amide bond formation. This orthogonal protection scheme contrasts with unprotected aminooxy-PEG7-amine analogs, which lack the temporal control and site-selectivity afforded by the Boc group, potentially leading to unwanted side reactions during multi-step bioconjugate assembly.

Orthogonal protection Chemoselective ligation Oxime bond formation

PEG7 Linker Length Tunes PROTAC Degradation Efficiency

A 2026 study by Savatier et al. demonstrated that PROTACs with PEG2 linkers caused complete ablation of protein biosynthesis at concentrations as low as 1 μM, while those with PEG4 and PEG6 linkers exhibited measurable IC₅₀ values ranging from 0.74 to 6.89 μM in HeLa cell protection assays against Shigatoxin-1 [1]. Although PEG7 was not directly evaluated, the clear length-dependent functional divergence—where PEG2 produced a binary on/off cytotoxic response and PEG4/PEG6 produced graded dose-response curves—establishes that each incremental PEG unit alters the biological outcome. t-Boc-Aminooxy-PEG7-amine, with its 7-unit PEG spacer, occupies a distinct point on this functional continuum, offering a unique balance of flexibility and spatial reach that cannot be replicated by shorter PEG4 or PEG6 analogs.

PROTAC degradation efficiency GSPT1 degradation Linker length optimization

t-Boc-Aminooxy-PEG7-amine: Research and Industrial Applications


PROTAC Synthesis with Extended PEG7 Linker Reach

In PROTAC development programs where target protein and E3 ligase binding pockets are separated by distances exceeding those accessible by PEG4 or PEG6 linkers, t-Boc-Aminooxy-PEG7-amine provides the necessary 2.4–2.8 nm spatial reach. The orthogonal Boc-aminooxy and amine groups enable sequential conjugation: the amine can first be coupled to an E3 ligase ligand (e.g., a CRBN or VHL recruiter) via amide bond formation, followed by Boc deprotection and oxime ligation to an aldehyde/ketone-functionalized target protein warhead. The PEG7 spacer reduces steric hindrance and enhances aqueous solubility, mitigating aggregation often observed with hydrophobic warheads. This linker is particularly valuable for PROTACs targeting proteins with deep binding pockets or for those requiring enhanced conformational flexibility to achieve productive ternary complex formation [1].

ADC Linker Design with Improved Pharmacokinetics

When incorporated into ADC linker architectures, PEG7 spacers have been shown to modulate pharmacokinetics by reducing non-specific tissue distribution and extending plasma half-life compared to shorter PEG chains [1]. t-Boc-Aminooxy-PEG7-amine's Boc-protected aminooxy group allows for controlled, site-specific conjugation to aldehyde-tagged antibodies after mild acid deprotection, while the terminal amine provides a handle for payload attachment (e.g., cytotoxic agents, fluorophores). The PEG7 spacer enhances solubility of the resulting drug-linker construct, reduces aggregation, and improves overall biophysical properties of the final ADC. This compound is especially suited for ADCs requiring a non-cleavable, stable oxime linkage and an extended hydrophilic spacer to balance the hydrophobicity of potent payloads such as MMAE or PBD dimers [2].

Multi-Step Bioconjugation for Fluorescent Probes and Surface Functionalization

For applications requiring sequential, orthogonal labeling of biomolecules or surfaces—such as FRET probe assembly, protein immobilization, or nanoparticle functionalization—t-Boc-Aminooxy-PEG7-amine offers precise temporal control over conjugation steps. The free amine can be first used to anchor the linker to a solid support or biomolecule via amide coupling. After washing and removal of excess reagents, the Boc group is deprotected to reveal the aminooxy moiety, which can then react chemoselectively with an aldehyde- or ketone-modified partner (e.g., a fluorescent dye, biotin, or second protein) under mild, aqueous conditions (pH 6.5–7.5) [1]. The PEG7 spacer minimizes non-specific adsorption and provides a flexible tether that preserves biomolecule activity. This orthogonal protection strategy is not available with unprotected aminooxy-PEG-amine analogs, making t-Boc-Aminooxy-PEG7-amine uniquely suited for complex, multi-component bioconjugation workflows.

PROTAC Linker Length SAR Library Synthesis

In PROTAC optimization campaigns, systematic variation of linker length is essential for establishing structure-activity relationships (SAR) and identifying the optimal spatial separation for ternary complex formation. t-Boc-Aminooxy-PEG7-amine serves as a critical component in linker SAR libraries alongside PEG4 and PEG6 analogs. As demonstrated by Savatier et al., linker length directly dictates degradation efficiency and even target selectivity [1]. Including PEG7 linkers in SAR matrices allows researchers to probe the functional consequences of intermediate-to-long spacer lengths, bridging the gap between shorter PEG4/PEG6 and longer PEG8+ linkers. The Boc-protected aminooxy group ensures that the linker can be incorporated into diverse PROTAC architectures using standardized deprotection and conjugation protocols, enabling parallel synthesis and high-throughput evaluation of linker length variants.

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